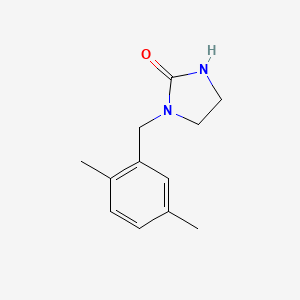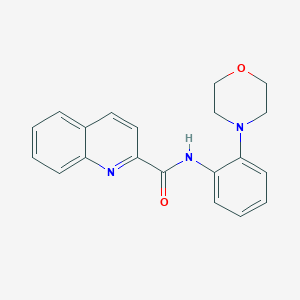
1-(2,5-Dimethylbenzyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-335038 involves multiple steps, starting with the preparation of the furan ring, followed by the introduction of various functional groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of WAY-335038 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
WAY-335038 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-335038 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its role in inhibiting osteoclast formation, making it relevant in studies related to bone health and diseases such as osteoporosis.
Medicine: Potential therapeutic applications in treating bone-related disorders due to its inhibitory effects on osteoclasts.
Industry: Possible applications in the development of new materials and chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of WAY-335038 involves its interaction with specific molecular targets, leading to the inhibition of osteoclast formation. This is achieved through the modulation of signaling pathways that regulate bone resorption. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the activity of enzymes and receptors involved in bone metabolism.
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective antagonist for the 5-HT1A receptor, used in neuroscience research.
WAY-325398: Another furan derivative known for its inhibitory effects on osteoclast formation.
Uniqueness
WAY-335038 is unique due to its specific inhibitory effects on osteoclast formation, which distinguishes it from other furan derivatives
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)8-14-6-5-13-12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,13,15) |
InChI Key |
SWULUXGIDKJHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B10807208.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B10807212.png)
![2-[(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B10807225.png)
![5-chloro-N-[(pyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B10807226.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B10807232.png)
![2-[methyl-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]amino]-N-(4-methylphenyl)acetamide](/img/structure/B10807244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10807252.png)


![5-[(2-Methylphenyl)sulfonylmethyl]furan-2-carboxylic acid](/img/structure/B10807275.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B10807278.png)
![Methyl 2-[(cyanomethyl)thio]-3-cyclohexyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B10807284.png)
![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B10807286.png)
![2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylphenyl]acetamide](/img/structure/B10807291.png)
